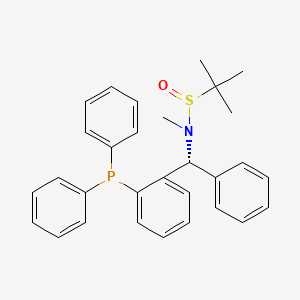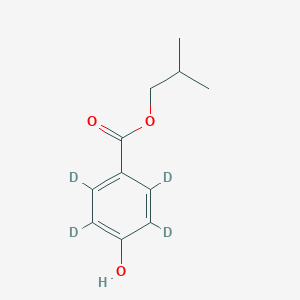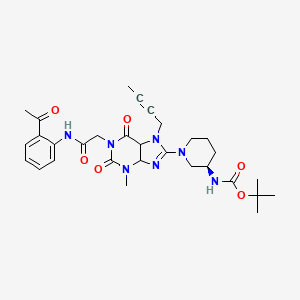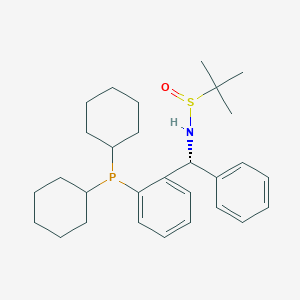![molecular formula C8H10N3NaO6S B12298583 Sodium;(2-carbamoyl-3-methyl-7-oxo-1,6-diazabicyclo[3.2.1]oct-3-en-6-yl) sulfate](/img/structure/B12298583.png)
Sodium;(2-carbamoyl-3-methyl-7-oxo-1,6-diazabicyclo[3.2.1]oct-3-en-6-yl) sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium;(2-carbamoyl-3-methyl-7-oxo-1,6-diazabicyclo[32It is used in combination with sulbactam to treat infections caused by susceptible strains of bacteria, particularly those in the genus Acinetobacter . This compound is an analog of avibactam and was approved for medical use in the United States in May 2023 .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of durlobactam sodium is carried out under controlled conditions to ensure high purity and yield. The process involves multiple steps, including the synthesis of intermediates, purification, and final formulation . The compound is typically stored at low temperatures to maintain stability .
Chemical Reactions Analysis
Types of Reactions
Durlobactam sodium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Substitution reactions can occur at the carbamoyl or sulfate groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a range of substituted compounds .
Scientific Research Applications
Durlobactam sodium has several scientific research applications, including:
Chemistry: Used as a beta-lactamase inhibitor in studies of bacterial resistance mechanisms.
Biology: Investigated for its role in inhibiting beta-lactamase enzymes in various bacterial strains.
Industry: Employed in the development of new antibacterial therapies and formulations.
Mechanism of Action
Durlobactam sodium exerts its effects by inhibiting beta-lactamase enzymes, which are responsible for the degradation of beta-lactam antibiotics. By inhibiting these enzymes, durlobactam sodium protects beta-lactam antibiotics from degradation, thereby restoring their antibacterial activity . The compound targets serine-beta-lactamases and forms a stable complex with the enzyme, preventing it from hydrolyzing the antibiotic .
Comparison with Similar Compounds
Similar Compounds
Avibactam: Another beta-lactamase inhibitor with a similar diazabicyclooctane core structure.
Sulbactam: Often used in combination with durlobactam sodium to enhance its antibacterial activity.
Clavulanic Acid: A beta-lactamase inhibitor with a different chemical structure but similar function.
Uniqueness
Durlobactam sodium is unique due to its specific structure and mechanism of action. It is particularly effective against serine-beta-lactamases and is used in combination with sulbactam to treat infections caused by Acinetobacter species . Its stability and efficacy make it a valuable addition to the arsenal of beta-lactamase inhibitors .
Properties
Molecular Formula |
C8H10N3NaO6S |
|---|---|
Molecular Weight |
299.24 g/mol |
IUPAC Name |
sodium;(2-carbamoyl-3-methyl-7-oxo-1,6-diazabicyclo[3.2.1]oct-3-en-6-yl) sulfate |
InChI |
InChI=1S/C8H11N3O6S.Na/c1-4-2-5-3-10(6(4)7(9)12)8(13)11(5)17-18(14,15)16;/h2,5-6H,3H2,1H3,(H2,9,12)(H,14,15,16);/q;+1/p-1 |
InChI Key |
WHHNOICWPZIYKI-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC2CN(C1C(=O)N)C(=O)N2OS(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![10-(3-aminopropylamino)-3,8-dihydroxy-14-[(2-hydroxyethylamino)methyl]-1,15-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-2,4,7,9,11,13(16),14-heptaen-6-one;hydrochloride](/img/structure/B12298511.png)
![2-chloro-6,7,8,9,9a,10-hexahydrobenzo[g]quinolin-5(5aH)-one](/img/structure/B12298513.png)




![(E)-8-[2-[2-[6-hydroxy-6-(hydroxymethyl)-4-(5-methoxy-6-methyloxan-2-yl)oxy-3,5-dimethyloxan-2-yl]-4,6-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-7-(5-methoxy-6-methyloxan-2-yl)oxy-2,6-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,4,6-trimethyl-5-oxonon-6-enoic acid](/img/structure/B12298541.png)

![(R)-N-((R)-(6-(Diphenylphosphanyl)benzo[d][1,3]dioxol-5-yl)(naphthalen-1-yl)methyl)-2-methylpropane-2-sulfinamide](/img/structure/B12298546.png)


![4-Cyclopropyl-8-fluoro-5-[6-(trifluoromethyl)pyridin-3-yl]sulfonyl-1,4-dihydropyrazolo[4,3-c]quinoline](/img/structure/B12298570.png)
